![molecular formula C16H17NO4S B4733138 methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4733138.png)
methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate, also known as MMB, is a synthetic compound that has been extensively studied for its scientific research applications. MMB has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for various diseases and disorders. In
Mechanism of Action
The mechanism of action of methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of various signaling pathways. methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate has also been shown to activate AMPK, a protein kinase that regulates cellular energy homeostasis and has been implicated in the pathogenesis of various diseases and disorders.
Biochemical and Physiological Effects:
methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate has been shown to reduce oxidative stress and improve mitochondrial function. methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate has been shown to improve cognitive function and reduce amyloid beta accumulation in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate is that it is a synthetic compound that can be produced in large quantities with high purity. This makes it a useful tool for scientific research. However, one limitation of methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many future directions for research on methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate. One area of interest is the development of methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate derivatives with improved potency and selectivity. Another area of interest is the study of methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate in combination with other drugs or therapies for the treatment of various diseases and disorders. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate and its effects on various signaling pathways and cellular processes.
Scientific Research Applications
Methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate has been shown to have potential as an anti-inflammatory agent. In a study conducted by Zhang et al., methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate was also found to reduce inflammation and tissue damage in a mouse model of acute lung injury. In addition to its anti-inflammatory properties, methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate has also been studied for its potential as a treatment for cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
methyl 4-[(2-methylphenyl)methylsulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-5-3-4-6-14(12)11-22(19,20)17-15-9-7-13(8-10-15)16(18)21-2/h3-10,17H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHHPTOKWCBBOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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